Enhanced Lipophilicity (logP) Compared to Shorter-Chain Alkyl Esters
The lipophilicity of butyl 4-sulfamoylbenzoate, as indicated by its predicted ACD/LogP value of 2.25 , is significantly higher than that of its methyl, ethyl, and propyl counterparts. This increase in logP is a critical differentiator, as it correlates with improved membrane permeability and, consequently, enhanced in vitro enzyme inhibitory activity, as demonstrated in this compound class [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.25 |
| Comparator Or Baseline | Propyl 4-sulfamoylbenzoate: XlogP = 1.8 |
| Quantified Difference | Δ LogP = +0.45 |
| Conditions | Predicted by ACD/Labs Percepta Platform (v14.00) for the target compound; XlogP prediction for the comparator [REFS-1, REFS-3]. |
Why This Matters
This difference in logP directly impacts the compound's ability to partition into biological membranes, which is a key determinant of its apparent potency in cell-based and vesicle assays.
- [1] Synthesis and in vitro biochemical evaluation of a range of straight chain alkyl esters of 4-[(aminosulfonyl)oxy] benzoic acid as inhibitors of estrone sulfatase (ES). (n.d.). Retrieved from http://biosci.alljournals.cn/relate_search.aspx?pcid=90BA3D13E7F3BC869AC96FB3DA594E3FE34FBF7B8BC0E591&aid=1AB0E87F7BBC0C30AD87CDCC49C3DC7C&language=1&ctl=0&etl=172 View Source
- [2] Propyl 4-sulfamoylbenzoate. (n.d.). In Chem960. Retrieved from https://m.chem960.com/mip/59777-58-1.html View Source
